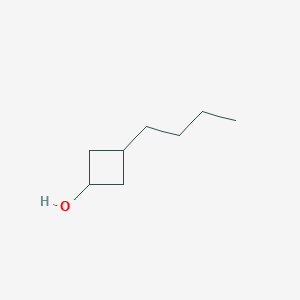
3-Butylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information on its natural occurrence or synthesis .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
The molecular structure is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. The structure is then analyzed in terms of bond lengths, bond angles, and conformation .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, reactivity, etc .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“3-Butylcyclobutan-1-ol” is used in chemical synthesis . It’s a compound with a molecular weight of 128.21 and is often used in the synthesis of other complex molecules .
Medicinal Chemistry
There is an increasing interest in cyclobutanes within the medicinal chemistry community . Cyclobutanes provide a rigid, sp3 rich, well-defined 3-dimensional backbone that enables them to act as bioisosteres for aromatic rings . “3-Butylcyclobutan-1-ol” could potentially be used in the development of new drugs .
Synthesis of Borylated Cyclobutanols
“3-Butylcyclobutan-1-ol” can be used in the synthesis of 3-borylated cyclobutanols . Borylated cyclobutanols are particularly desirable, as the boron moiety acts as a convenient synthetic handle for further elaboration via a range of C–C, C–N, C–O, or carbon–halogen bond forming processes .
[3 + 1]-Cycloaddition Reactions
“3-Butylcyclobutan-1-ol” can be used in [3 + 1]-cycloaddition reactions . This type of reaction is a formal [3 + 1]-cycloaddition using 1,1-diborylalkanes and epoxy alcohol derivatives as stable and readily accessible starting materials .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-butylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-7-5-8(9)6-7/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTPHYCPCPPKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butylcyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

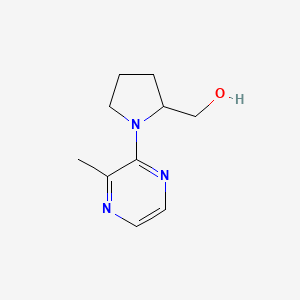

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)
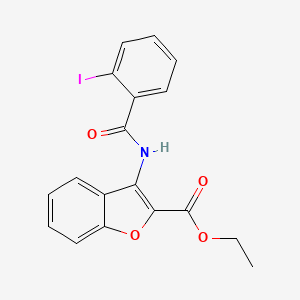
![2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide](/img/structure/B2718445.png)
![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718446.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)
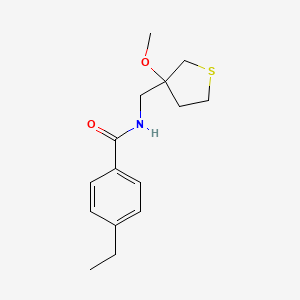

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)
![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)
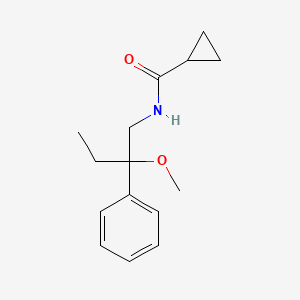

![N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2718461.png)